Carotegrast methyl is classified as a small molecule and falls under several chemical categories, including anti-inflammatories, chlorobenzenes, dimethylamines, esters, and quinazolines. It is also known by its trade name Carogra and the developmental code AJM300. The drug was developed by EA Pharma and Kissei Pharmaceutical and received its first approval in Japan in March 2022 for patients with moderate ulcerative colitis who had inadequate responses to traditional therapies like mesalazine .
The synthesis of carotegrast methyl involves several steps that focus on creating a compound that enhances oral bioavailability. The process typically includes:
The molecular formula of carotegrast methyl is , with a molar mass of approximately 569.44 g/mol. The structural details include:
Carotegrast methyl undergoes several chemical reactions both during synthesis and within biological systems:
Carotegrast methyl exerts its therapeutic effects primarily through:
Key physical and chemical properties of carotegrast methyl include:
The primary application of carotegrast methyl is in the treatment of moderate ulcerative colitis. Clinical studies have demonstrated its efficacy in patients who have not responded adequately to conventional therapies like mesalazine. The drug's ability to inhibit integrin-mediated cell adhesion positions it as a promising candidate for managing inflammatory bowel diseases beyond ulcerative colitis .
Carotegrast methyl (chemical formula: C₂₈H₂₆Cl₂N₄O₅) is a small-molecule prodrug designed for oral bioavailability. Upon ingestion, it undergoes hydrolysis by hepatic carboxylesterase 1 (CES1) to form its active metabolite, carotegrast. This metabolite acts as a potent antagonist of α4-integrins—specifically targeting both α4β1 (VLA-4) and α4β7 heterodimers expressed on leukocyte surfaces [5] [6] [8]. Structurally, carotegrast binds to the α4 subunit's ligand-binding site, inducing a conformational shift that prevents high-affinity interactions with endothelial receptors [9]. This inhibition is reversible and competitive, distinct from monoclonal antibody-based therapies, allowing for transient blockade without permanent immune cell modulation [8].
Table 1: Key Molecular Properties of Carotegrast Methyl
Property | Detail |
---|---|
Chemical Class | Esterified small molecule |
Active Metabolite | Carotegrast |
Primary Targets | α4β1 and α4β7 integrins |
Mechanism | Competitive inhibition of ligand-binding domain |
Prodrug Activation | Hepatic hydrolysis via carboxylesterase 1 (CES1) |
Leukocyte migration into inflamed tissues follows a multi-step adhesion cascade: tethering, activation, firm adhesion, and transmigration. Carotegrast methyl disrupts the firm adhesion phase by blocking α4-integrin engagement with endothelial ligands. In physiological states, chemokine signaling (e.g., CCL25 in the gut) activates integrins, switching them from low- to high-affinity conformations. Carotegrast prevents this switch, reducing lymphocyte adhesion by >70% in preclinical models [4] [9]. Consequently, T cells remain in circulation, evidenced by transient increases in peripheral lymphocyte counts in clinical studies without affecting systemic immunity broadly [7]. This mechanism specifically targets effector memory T cells implicated in inflammatory bowel disease (IBD) pathogenesis while sparing naive T-cell trafficking to lymphoid organs [4].
The efficacy of carotegrast methyl hinges on its dual inhibition of vascular adhesion molecules:
Table 2: Adhesion Molecule Binding Dynamics
Ligand | Primary Integrin Partner | Tissue Specificity | Inhibition by Carotegrast |
---|---|---|---|
VCAM-1 | α4β1 | Systemic endothelium | IC₅₀: 10–50 nM* |
MAdCAM-1 | α4β7 | Gut-associated endothelium | IC₅₀: 5–20 nM* |
*Data derived from in vitro binding assays [6] [9].
Carotegrast shows higher affinity for α4β7-MAdCAM-1 interactions, aligning with its gut-selective effects. Molecular dynamics simulations reveal that carotegrast sterically hinders the IDSPL motif on VCAM-1 and the LDV motif on MAdCAM-1, critical for integrin docking [3]. This dual blockade reduces leukocyte recruitment by >50% in colonic mucosa compared to systemic tissues, as observed in rodent colitis models [6].
The gut tropism of carotegrast methyl stems from its preferential disruption of α4β7-MAdCAM-1 interactions, which dominate intestinal lymphocyte homing. MAdCAM-1 expression is upregulated in ulcerative colitis (UC) endothelium due to pro-inflammatory cytokines (e.g., TNF-α) [4]. In a phase 3 trial, carotegrast methyl-treated UC patients showed:
Mechanistically, carotegrast reduces CD4+ T-cell infiltration into the lamina propria by inhibiting interactions with MAdCAM-1 on high endothelial venules [4] [9]. Unlike broad immunosuppressants, it preserves non-gut homing pathways (e.g., αLβ2-ICAM-1 for neutrophil trafficking), minimizing infection risks [6]. This specificity positions carotegrast as a mucosal vascular addressin-targeted therapy with limited systemic immunosuppression [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7